![molecular formula C20H25N3O4 B7435033 N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide](/img/structure/B7435033.png)
N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide
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Overview
Description
N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide, also known as O-Desmethylvenlafaxine, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a metabolite of Venlafaxine, an antidepressant drug that is commonly prescribed for the treatment of depression and anxiety disorders.
Scientific Research Applications
N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide has been the subject of several scientific studies due to its potential therapeutic applications. This compound has been shown to have potent inhibitory effects on the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of mood and emotions. As a result, N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide has been investigated as a potential treatment for depression, anxiety disorders, and other mood-related conditions.
Mechanism of Action
The mechanism of action of N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide involves the inhibition of the reuptake of serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which in turn results in an improvement in mood and a reduction in anxiety symptoms.
Biochemical and Physiological Effects:
N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide has been shown to have several biochemical and physiological effects. This compound has been found to increase the levels of serotonin and norepinephrine in the brain, which can lead to an improvement in mood and a reduction in anxiety symptoms. Additionally, N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide has been shown to have a low affinity for other neurotransmitter receptors, which reduces the likelihood of side effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide in lab experiments is its potent inhibitory effects on the reuptake of serotonin and norepinephrine. This makes it a useful tool for studying the role of these neurotransmitters in the regulation of mood and emotions. However, one limitation of using N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide. One area of interest is the development of new and more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide and its potential therapeutic applications. Finally, more studies are needed to investigate the potential side effects and toxicity of this compound to ensure its safety for use in humans.
Conclusion:
N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound has been shown to have potent inhibitory effects on the reuptake of serotonin and norepinephrine, which makes it a useful tool for studying the role of these neurotransmitters in the regulation of mood and emotions. While there are limitations to the use of N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide in lab experiments, further research is needed to fully understand its potential therapeutic applications and ensure its safety for use in humans.
Synthesis Methods
N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide can be synthesized using a multi-step process. The first step involves the reduction of Venlafaxine to its active metabolite N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamideenlafaxine using a reducing agent such as lithium aluminum hydride. The resulting compound is then reacted with 4-aminobenzamide in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide to form the final product.
properties
IUPAC Name |
N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-4-18(24)22-15-7-9-16(10-8-15)23-19(25)21-13-20(2,26)14-5-11-17(27-3)12-6-14/h5-12,26H,4,13H2,1-3H3,(H,22,24)(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFFNWQQQAFAOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)NCC(C)(C2=CC=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide |
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